2-[(4-chlorophenyl)formamido]-3-phenylpropanoic acid
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Description
2-[(4-chlorophenyl)formamido]-3-phenylpropanoic acid is a chemical compound with the molecular
Mechanism of Action
Target of Action
It’s known that phenylalanine derivatives can interact with various enzymes and receptors in the body
Mode of Action
The exact mode of action of N-(4-chlorobenzoyl)phenylalanine is currently unknown. Phenylalanine derivatives are known to play a role in the synthesis of neurotransmitters norepinephrine and dopamine . The introduction of the 4-chlorobenzoyl group could potentially alter these interactions, but further studies are required to confirm this.
Biochemical Pathways
N-(4-chlorobenzoyl)phenylalanine, as a derivative of phenylalanine, may be involved in the phenylalanine metabolic pathways. Phenylalanine is a precursor for the formation of proteins and numerous aromatic primary and secondary metabolites . .
Result of Action
As a derivative of phenylalanine, it might influence the synthesis of neurotransmitters and other phenylalanine-derived metabolites . .
Properties
IUPAC Name |
2-[(4-chlorobenzoyl)amino]-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c17-13-8-6-12(7-9-13)15(19)18-14(16(20)21)10-11-4-2-1-3-5-11/h1-9,14H,10H2,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVZJOOFVAMXKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90385075 |
Source
|
Record name | 2-[(4-chlorobenzoyl)amino]-3-phenylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90385075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59490-33-4 |
Source
|
Record name | 2-[(4-chlorobenzoyl)amino]-3-phenylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90385075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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